![molecular formula C18H21N5O2 B2581932 N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941958-22-1](/img/structure/B2581932.png)

N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

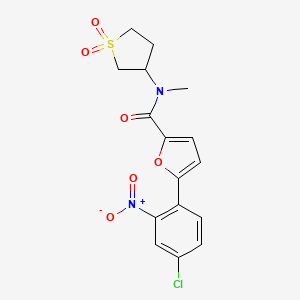

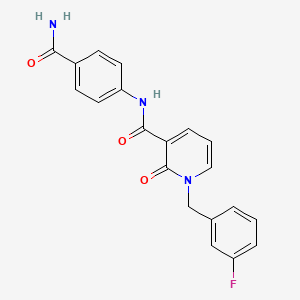

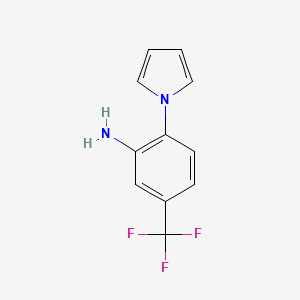

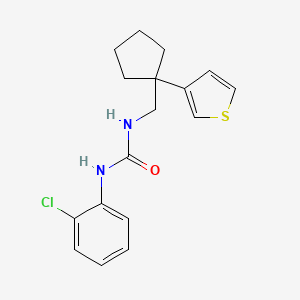

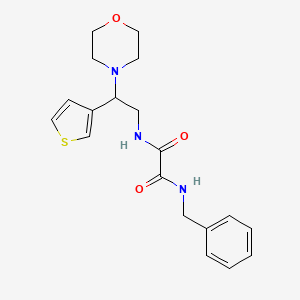

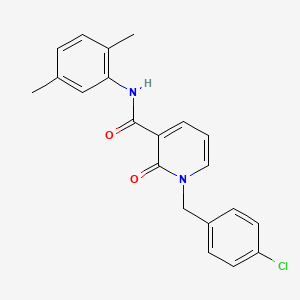

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a triazole ring attached to various functional groups . The exact structure would depend on the specific functional groups present in the compound.Chemical Reactions Analysis

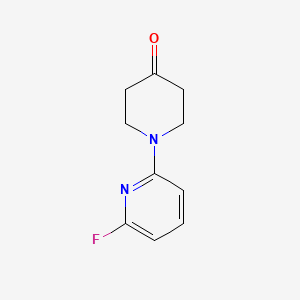

The chemical reactions involving similar compounds often involve the triazole ring. For example, 1,3,4-thiadiazoles can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their structure and the specific functional groups they contain. For example, some triazole derivatives are crystalline solids, while others might be liquids .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Compounds with structures related to "N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" have been synthesized through a variety of chemical reactions. For instance, the synthesis of imidazo[5,1-c][1,2,4]triazines involves coupling 5-diazomidazole-4-carboxamide with reactive methylenic substrates. This process leads to the formation of imidazolyl-hydrazones, which cyclize under acidic or alkaline conditions to produce imidazo[5,1-c][1,2,4]triazines. Additionally, derivatives involving cyano-substituents and acetyl groups have been developed, showcasing the versatility of reactions leading to the creation of various bicyclic structures with potential bioactive properties (Baig & Stevens, 1981).

Antitumor Applications

A key derivative, the "8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one," has been synthesized and identified as an antitumor drug precursor, showcasing the potential of these compounds in cancer research. The synthesis process involves the reaction of 5-diazoimidazole-4-carboxamide with trimethylsilyl isocyanate, leading to a compound that undergoes further reactions to yield antitumor drugs like temozolomide (Wang & Stevens, 1996).

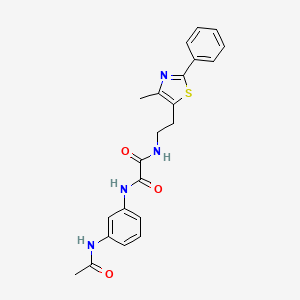

Heterocyclic Systems and Biochemical Impacts

The synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyridines, which contain condensed pyrimidine and triazine rings, has been reported. These compounds demonstrate potential antifungal properties, further highlighting the diverse applications of triazine derivatives in the development of new therapeutic agents (al-Thebeiti, 2000).

Bioactive Sulfonamide Derivatives

Research into bioactive sulfonamide derivatives incorporating a thiazole moiety has shown these compounds to have significant insecticidal potential. This indicates the broader utility of triazine derivatives in agricultural sciences, beyond their applications in medicinal chemistry (Soliman et al., 2020).

Magnetic Behavior Studies

Dendrimeric complexes based on triazine and their magnetic behaviors have been explored, indicating potential applications in materials science and nanotechnology. This research demonstrates the versatility of triazine derivatives, extending their utility beyond biological applications to include material sciences (Uysal & Koç, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-6-8-14(9-7-12)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWGUMIVRDRNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)